molecular formula C10H13N3O2 B14648315 Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate CAS No. 50466-30-3

Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate

Cat. No.: B14648315
CAS No.: 50466-30-3
M. Wt: 207.23 g/mol
InChI Key: PCQXQSBBUUDQHR-UHFFFAOYSA-N
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Description

Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often found in natural products like fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate typically involves the reaction of ethyl 3-aminobenzoate with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to isolate the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate has several applications in scientific research, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl benzoate
  • Ethyl 3-aminobenzoate
  • Methyl benzoate

Comparison: Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate is unique due to its hydrazinylmethylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

50466-30-3

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(hydrazinylmethylideneamino)benzoate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)8-4-3-5-9(6-8)12-7-13-11/h3-7H,2,11H2,1H3,(H,12,13)

InChI Key

PCQXQSBBUUDQHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=CNN

Origin of Product

United States

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